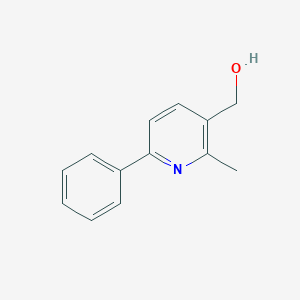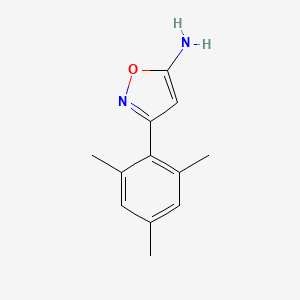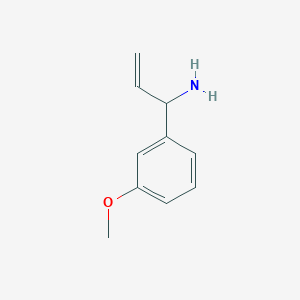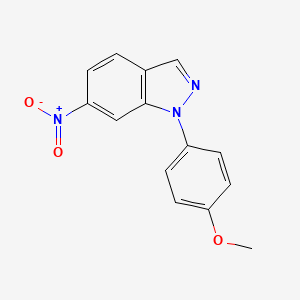
(2-Methyl-6-phenylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-6-phenylpyridin-3-yl)methanol is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine, characterized by a phenyl group at the 6-position and a methyl group at the 2-position, with a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-phenylpyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a reducing agent such as sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-6-phenylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2-Methyl-6-phenylpyridin-3-yl)aldehyde or (2-Methyl-6-phenylpyridin-3-yl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine and phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Methyl-6-phenylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Methyl-6-phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl and pyridine rings can also interact with various receptors and enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Chloro-5-phenylpyridin-3-yl)methanol
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
Uniqueness
(2-Methyl-6-phenylpyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3-position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyridine ring.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(2-methyl-6-phenylpyridin-3-yl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-12(9-15)7-8-13(14-10)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |
Clave InChI |
FUNNTFZLIYWBHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)

![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)

![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)
